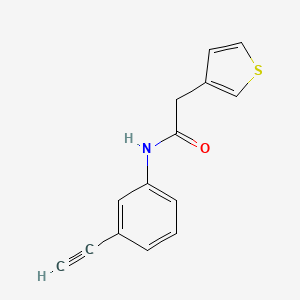
2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
科学的研究の応用
2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone has an affinity for the dopamine transporter and can increase dopamine release, which may make it useful in the treatment of certain psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone has been shown to have analgesic properties and may be useful in the treatment of pain.
作用機序
2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters, preventing their reuptake and increasing their release into the synaptic cleft. This leads to an increase in the concentration of these neurotransmitters in the brain, which can result in feelings of euphoria, increased energy, and increased focus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone are similar to those of other cathinones. 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone can cause an increase in heart rate, blood pressure, body temperature, and respiration rate. It can also cause vasoconstriction and muscle tension. In addition, 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone can cause feelings of euphoria, increased energy, and increased focus.
実験室実験の利点と制限
One of the advantages of using 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone in lab experiments is that it has a high affinity for the dopamine transporter, which makes it useful in studying the role of dopamine in the brain. Additionally, 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone has been shown to have analgesic properties, which may make it useful in studying pain. However, there are also limitations to using 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone in lab experiments. 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone has a high potential for abuse and can cause significant harm if not used properly. Additionally, 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone can have unpredictable effects on the brain and body, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone. One area of interest is the development of 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone-based medications for the treatment of psychiatric disorders such as depression and ADHD. Another area of interest is the development of 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone-based analgesics for the treatment of pain. Additionally, further research is needed to better understand the mechanism of action of 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone and its effects on the brain and body. This may lead to the development of new treatments for a variety of neurological and psychiatric disorders.
合成法
2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with 4-methoxyphenylacetonitrile in the presence of a reducing agent. The resulting product is then converted to 2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone through a series of chemical reactions.
特性
IUPAC Name |
2,3-dihydro-1H-inden-5-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-19-15-7-9-17(10-8-15)16(18)14-6-5-12-3-2-4-13(12)11-14/h5-6,11,15H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGQQZGNLHTBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)







![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)